Distinct pKa and Hydrogen-Bond Donor Profile versus Piperazine and 6-Methyl Analogs
1-(Pyridazin-3-yl)-1,4-diazepane possesses a single N–H hydrogen-bond donor (HBD) with a predicted pKa of 10.04 ± 0.20, compared to the tertiary amine-only piperazine analog which lacks any HBD . This contrasts with 1-(6-methylpyridazin-3-yl)-1,4-diazepane, where the electron-donating methyl group is expected to raise the pyridazine pKa and alter the basicity of the diazepane nitrogens .
| Evidence Dimension | Hydrogen-bond donor count and pKa (predicted) |
|---|---|
| Target Compound Data | HBD count: 1; pKa: 10.04 ± 0.20 |
| Comparator Or Baseline | 1-(Pyridazin-3-yl)piperazine: 0 HBD; 1-(6-Methylpyridazin-3-yl)-1,4-diazepane: 1 HBD but altered pKa (not numerically reported) |
| Quantified Difference | Presence of HBD vs. absence; pKa shift direction not quantified |
| Conditions | Computed properties: PubChem and ChemicalBook predicted data |
Why This Matters
The presence of a single H-bond donor at a defined pKa enables selective interactions with biological targets that are impossible for piperazine analogs, directly impacting fragment screening hit rates and lead optimization paths.
